molecular formula C11H15ClN2O2 B13588642 3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

Katalognummer: B13588642
Molekulargewicht: 242.70 g/mol
InChI-Schlüssel: FBPTXKKMQXAGCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes a chloro and nitro group attached to a phenyl ring, and a dimethylpropan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to produce 5-chloro-2-nitroaniline. This intermediate is then subjected to a series of reactions including formylation, nitration, and hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of microwave-assisted reactions can significantly reduce reaction times and improve yields . Additionally, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like thiophenols for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(5-chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H15ClN2O2

Molekulargewicht

242.70 g/mol

IUPAC-Name

3-(5-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-5-9(12)3-4-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3

InChI-Schlüssel

FBPTXKKMQXAGCP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.